Product packaging for Benzene, 1-(2-bromoethenyl)-4-nitro-(Cat. No.:CAS No. 13161-29-0)

Benzene, 1-(2-bromoethenyl)-4-nitro-

Cat. No.: B3046878
CAS No.: 13161-29-0
M. Wt: 228.04 g/mol
InChI Key: WUOJWZYDGWRQLI-AATRIKPKSA-N
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Description

Positional Isomerism and Stereoisomerism in (Bromoethenyl)nitrobenzene Derivatives

Furthermore, the presence of a double bond in the ethenyl group introduces the possibility of stereoisomerism, specifically geometric isomerism. This results in two possible configurations: the (E)-isomer (trans), where the bromine atom and the benzene (B151609) ring are on opposite sides of the double bond, and the (Z)-isomer (cis), where they are on the same side. The spatial arrangement of these groups can affect the molecule's physical properties, such as melting and boiling points, as well as its reactivity due to steric hindrance.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Isomer Type
Benzene, 1-(2-bromoethenyl)-4-nitro-C8H6BrNO2228.05Positional (para)
1-[(E)-2-bromoethenyl]-4-nitrobenzeneC8H6BrNO2228.045Stereoisomer (E)
Benzene, 1-[(1Z)-2-bromoethenyl]-3-nitro-C8H6BrNO2228.04Positional (meta) and Stereoisomer (Z)

Contextualization within Nitroarene and Vinyl Halide Chemical Space

Benzene, 1-(2-bromoethenyl)-4-nitro- belongs to two important classes of organic compounds: nitroarenes and vinyl halides.

Nitroarenes are aromatic compounds containing one or more nitro groups (-NO2) attached to an aromatic ring. The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta position. blogspot.com This electronic effect also makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly when other electron-withdrawing groups are present. blogspot.com Nitroarenes are generally stable compounds with high melting and boiling points due to their polarity. easetolearn.com

Vinyl halides are compounds in which a halogen atom is directly attached to a carbon atom of a carbon-carbon double bond. wikipedia.org The carbon-halogen bond in vinyl halides is stronger and the molecule is generally less reactive towards nucleophilic substitution than their alkyl halide counterparts. quora.combritannica.comaskiitians.com This reduced reactivity is attributed to the increased s-character of the sp2-hybridized carbon and resonance effects that impart partial double-bond character to the C-X bond. quora.com However, vinyl halides are valuable substrates in a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, which allow for the formation of new carbon-carbon bonds. wikipedia.org

The dual functionality of Benzene, 1-(2-bromoethenyl)-4-nitro- provides it with a rich and varied reaction chemistry, combining the reactivity patterns of both nitroarenes and vinyl halides.

Significance as a Research Target and Versatile Synthetic Intermediate

The unique combination of a nitro group and a bromoethenyl group on a benzene ring makes Benzene, 1-(2-bromoethenyl)-4-nitro- a valuable and versatile intermediate in organic synthesis. frontiersin.org Related compounds, such as β-nitrostyrenes, are recognized as important precursors in the synthesis of various biologically active molecules and dyes. wikipedia.org

The nitro group can be readily reduced to an amino group, providing a pathway to anilines which are fundamental components in many pharmaceuticals and agrochemicals. frontiersin.org The vinyl bromide moiety, on the other hand, serves as a handle for introducing a wide range of functional groups through cross-coupling reactions. wikipedia.org This allows for the construction of more complex molecular architectures.

The study of such bifunctional molecules is crucial for the development of new synthetic methodologies. For instance, related nitrostyrenes have been utilized in denitrative cross-coupling reactions, demonstrating the ability of the nitro group to act as a leaving group under certain conditions. mdpi.com The presence of both functionalities allows for sequential or one-pot reactions, leading to the efficient synthesis of diverse chemical scaffolds. The applications of similar molecules, like (2-bromoethyl)benzene, in the synthesis of antimicrobial agents further underscores the potential of this class of compounds in medicinal chemistry. chemicalbook.com Therefore, Benzene, 1-(2-bromoethenyl)-4-nitro- and its isomers are significant targets for academic research, offering opportunities to explore new reactions and synthesize novel compounds with potential applications in various fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO2 B3046878 Benzene, 1-(2-bromoethenyl)-4-nitro- CAS No. 13161-29-0

Properties

CAS No.

13161-29-0

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

1-[(E)-2-bromoethenyl]-4-nitrobenzene

InChI

InChI=1S/C8H6BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-6H/b6-5+

InChI Key

WUOJWZYDGWRQLI-AATRIKPKSA-N

SMILES

C1=CC(=CC=C1C=CBr)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1/C=C/Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CBr)[N+](=O)[O-]

Pictograms

Irritant

Origin of Product

United States

Advanced Synthetic Methodologies for Benzene, 1 2 Bromoethenyl 4 Nitro and Analogous Structures

Strategies for the Construction of Nitroethenyl Moieties

The introduction of a nitroethenyl group onto an aromatic ring is a common transformation in organic synthesis. Several methods have been developed to achieve this, ranging from classical condensation reactions to modern cross-coupling techniques.

Nitroaldol (Henry) Reactions and Derivatives

The Henry, or nitroaldol, reaction is a classic and widely used carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org Subsequent dehydration of the resulting β-nitro alcohol readily yields the corresponding nitroalkene. wikipedia.org For the synthesis of structures analogous to Benzene (B151609), 1-(2-bromoethenyl)-4-nitro-, this typically involves the reaction of a substituted benzaldehyde, such as 4-nitrobenzaldehyde (B150856), with a nitroalkane. scirp.orgresearchgate.netresearchgate.net

The reaction can be catalyzed by a variety of bases, and conditions can be optimized to favor either the β-nitro alcohol or the nitroalkene product. For instance, using only small amounts of base can facilitate the isolation of the alcohol intermediate. organic-chemistry.org The choice of solvent and catalyst system can also significantly influence the reaction's efficiency and selectivity. scirp.orgresearchgate.net

Below is a table summarizing various conditions for the Henry reaction of 4-nitrobenzaldehyde with nitromethane (B149229), a key step in forming the 4-nitrostyrenyl framework.

AldehydeNitroalkaneCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-NitrobenzaldehydeNitromethane10% KF/NaYMethanolReflux198 researchgate.net
4-NitrobenzaldehydeNitromethane10% KF/NaYEthanolReflux296 researchgate.net
4-NitrobenzaldehydeNitromethane10% KF/NaYAcetonitrile (B52724)Reflux485 researchgate.net
4-NitrobenzaldehydeNitromethaneCu-BTC_A-12024~95 researchgate.net
4-NitrobenzaldehydeNitromethaneL4-Cu(OAc)₂·H₂OEthanol2524-4896

Data sourced from multiple studies to illustrate the versatility of the Henry reaction.

Direct Nitration Approaches for Olefinic Systems

Direct nitration of an existing olefinic system offers a more direct route to the nitroethenyl moiety, avoiding the need for a condensation reaction. This approach involves the reaction of a substituted styrene (B11656) derivative with a suitable nitrating agent. A variety of reagents and conditions have been explored for this transformation, each with its own advantages and limitations regarding selectivity and functional group tolerance.

For example, the nitration of styrenes can be achieved using nitric acid in dichloromethane, although the product distribution can be sensitive to the electronic nature of the substituents on the aromatic ring. Other nitrating systems have also been developed to improve the efficiency and selectivity of this transformation.

OlefinNitrating AgentSolventTemperature (°C)TimeProduct(s)Yield (%)
StyreneHNO₃DichloromethaneRoom Temp-1-Phenylethyl nitrate (B79036)98
4-MethylstyreneHNO₃DichloromethaneRoom Temp-1-(p-Tolyl)ethyl nitrateHigh
4-ChlorostyreneHNO₃DichloromethaneRoom Temp-Mixture of nitro-nitrate and other productsVariable
4-NitrostyreneN₂O₅Dichloromethane-45-1-(4-Nitrophenyl)-2-nitroethyl nitrateMajor product

This table presents a selection of direct nitration reactions on substituted styrenes.

Ipso-Nitration of Vinylboronic Acids

Ipso-nitration is a powerful method for the regioselective introduction of a nitro group onto an aromatic or vinylic carbon that is already substituted, typically with a boronic acid or its ester. nih.gov This reaction offers an alternative to traditional electrophilic aromatic substitution and can provide access to nitro compounds that are difficult to synthesize by other means. organic-chemistry.orgorganic-chemistry.org

For the synthesis of nitroethenyl arenes, the ipso-nitration of a vinylboronic acid is a key strategy. Various nitrating agents have been employed for this purpose, including fuming nitric acid and combinations of nitrate salts with activating agents. organic-chemistry.orgrsc.org The reaction is believed to proceed through a radical pathway in some cases. organic-chemistry.org

Boronic Acid DerivativeNitrating SystemSolventTemperature (°C)TimeYield (%)Reference
Phenylboronic acidFuming HNO₃Dichloromethane0 to rt-95 organic-chemistry.org
4-Methoxyphenylboronic acidFuming HNO₃Dichloromethane0 to rt-88 organic-chemistry.org
4-Chlorophenylboronic acidN-Nitrosaccharin/HFIPHFIPRoom Temp-93 organic-chemistry.org
4-(Trifluoromethyl)phenylboronic acidN-Nitrosuccinimide/PhotocatalystAcetonitrileRoom Temp-90 organic-chemistry.org

The table showcases examples of ipso-nitration of various arylboronic acids, which is analogous to the reaction with vinylboronic acids.

Multidehydrogenative Cross-Coupling Reactions

Multidehydrogenative cross-coupling (CDC) reactions have emerged as a highly atom- and step-economical approach for the formation of carbon-carbon bonds. nih.gov This strategy involves the direct coupling of two different C-H bonds under oxidative conditions. In the context of synthesizing nitroethenyl arenes, a palladium-catalyzed multidehydrogenative cross-coupling between an arene and nitroethane has been developed. nih.gov

This method allows for the direct formation of β-aryl nitroethylenes from simple, unfunctionalized arenes and nitroethane, which serves as the source of the nitroethenyl moiety. The reaction tolerates a range of functional groups on the aromatic substrate.

AreneCatalystOxidantSolventTemperature (°C)Time (h)Yield (%)
N,N-DimethylanilinePd(OAc)₂Ag₂CO₃Dichloroethane1002485
1,3-DimethoxybenzenePd(OAc)₂Ag₂CO₃Dichloroethane1002478
IndolePd(OAc)₂Ag₂CO₃Dichloroethane1002465
ThiophenePd(OAc)₂Ag₂CO₃Dichloroethane1002455

Data from studies on the Pd-catalyzed multidehydrogenative cross-coupling of arenes with nitroethane.

Approaches to Bromoethenyl Functionalization

The introduction of the bromoethenyl group onto the 4-nitrophenyl scaffold can be accomplished through various halogenation strategies. One of the most direct methods involves the modification of a pre-existing side chain.

Halogenation Reactions (e.g., Bromodecarboxylation)

Bromodecarboxylation, a variant of the Hunsdiecker reaction, is a useful method for the synthesis of vinyl bromides from α,β-unsaturated carboxylic acids. researchgate.net This reaction involves the replacement of a carboxylic acid group with a bromine atom. For the synthesis of Benzene, 1-(2-bromoethenyl)-4-nitro-, this would entail the bromodecarboxylation of 4-nitrocinnamic acid.

Various reagents can be used to effect this transformation, with N-bromosuccinimide (NBS) being a common choice. researchgate.net The reaction conditions can be tuned to achieve good yields and, in some cases, stereoselectivity.

Carboxylic AcidBrominating AgentCatalyst/AdditiveSolventTemperature (°C)TimeYield (%)Reference
Cinnamic acidNBSLiOAc (cat.)Dioxane/H₂OMicrowave2 min95
4-Chlorocinnamic acidNBSLiOAc (cat.)Dioxane/H₂OMicrowave2 min92
4-Methoxycinnamic acidNBSLiOAc (cat.)Dioxane/H₂OMicrowave2 min94
3-Nitrocinnamic acidNBSLiOAc (cat.)Dioxane/H₂OMicrowave2 min88
4-Nitrocinnamic acidBr₂/HgOCCl₄Reflux--

This table provides examples of the bromodecarboxylation of various substituted cinnamic acids.

Regioselective Synthesis of Para-Substituted Benzene Derivatives

The synthesis of "Benzene, 1-(2-bromoethenyl)-4-nitro-" requires precise control over the regiochemistry of substitution on the benzene ring to achieve the desired para-substitution pattern. The directing effects of the substituents play a critical role in the synthetic strategy.

If starting from a monosubstituted benzene, the order of introduction of the nitro and the bromoethenyl (or its precursor) groups is paramount. The nitro group is a meta-director and a deactivating group in electrophilic aromatic substitution. youtube.com Conversely, an alkyl group (like the ethyl group in 4-nitroethylbenzene) or a bromoethenyl group would be ortho-, para-directing.

Therefore, a logical synthetic approach would involve introducing an ortho-, para-directing group first, followed by nitration to install the nitro group at the para position. For instance, if starting with ethylbenzene, nitration would yield a mixture of ortho- and para-nitroethylbenzene, from which the para-isomer can be separated. Subsequent benzylic bromination and elimination would then lead to the target molecule.

Alternatively, if starting with (2-bromoethenyl)benzene, nitration would need to be regioselective for the para position. The bromoethenyl group is generally considered to be an ortho-, para-director, but the reaction conditions would need to be carefully controlled to favor the desired isomer. youtube.comorganic-chemistry.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Directing Effect Activating/Deactivating
-NO₂ Meta Deactivating
-CH₂CH₃ Ortho, Para Activating
-CH=CHBr Ortho, Para Deactivating (generally)

Advanced Synthetic Routes to Structured Nitro-Bromo-Styrene Systems

Beyond the classical approaches, several advanced synthetic methodologies can be employed for the construction of "Benzene, 1-(2-bromoethenyl)-4-nitro-" and its analogs. These methods often offer improved efficiency, stereoselectivity, and functional group tolerance.

One powerful technique is the Wittig reaction , which involves the reaction of an aldehyde with a phosphorus ylide. umass.edulibretexts.orgmnstate.edutamu.eduorganic-chemistry.org In this context, 4-nitrobenzaldehyde can be reacted with a brominated phosphorus ylide, such as the one derived from bromomethyltriphenylphosphonium bromide, to directly form the bromoethenyl group. The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. organic-chemistry.org For instance, a greener version of the Wittig reaction has been developed using water as the reaction medium. umass.edu

Another prominent method is the Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene. organic-chemistry.orglibretexts.orgyoutube.comliv.ac.uk To synthesize the target molecule, 1-bromo-4-nitrobenzene (B128438) could be coupled with a vinylating agent like vinyl bromide in the presence of a palladium catalyst and a base. The Heck reaction is known for its excellent stereoselectivity, typically favoring the formation of the trans (E) isomer. organic-chemistry.org Visible-light-driven Heck reactions have also been developed, offering milder reaction conditions.

Furthermore, the synthesis of β-bromostyrenes from cinnamic acid derivatives provides an alternative route. This can be achieved through a bromodecarboxylation reaction. nih.govresearchgate.netnih.govacs.orgresearchgate.net For example, 4-nitrocinnamic acid could potentially be converted to "Benzene, 1-(2-bromoethenyl)-4-nitro-" using this methodology.

Table 3: Comparison of Advanced Synthetic Routes

Reaction Starting Materials Key Reagents/Catalysts Stereoselectivity
Wittig Reaction 4-Nitrobenzaldehyde, Brominated phosphonium (B103445) salt Base (e.g., n-BuLi, NaH) Depends on ylide/conditions
Heck Reaction 1-Bromo-4-nitrobenzene, Vinyl bromide Palladium catalyst, Base Typically high for E-isomer
Bromodecarboxylation 4-Nitrocinnamic acid Brominating agent (e.g., NBS) Can be stereospecific

Elucidation of Reactivity and Mechanistic Pathways of Benzene, 1 2 Bromoethenyl 4 Nitro

Electrophilic Aromatic Substitution on the Nitro-Substituted Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. The facility and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the aromatic ring.

The benzene ring in "Benzene, 1-(2-bromoethenyl)-4-nitro-" is substituted with a nitro group (-NO₂) and a bromoethenyl group (-CH=CHBr). The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, operating through both inductive and resonance effects. This significantly reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. msu.edumasterorganicchemistry.com

In electrophilic aromatic substitution, the existing substituents on the benzene ring direct incoming electrophiles to specific positions. The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C3 and C5). masterorganicchemistry.comlibretexts.org This is because the resonance structures of the arenium ion intermediate show that the positive charge is destabilized at the ortho and para positions relative to the nitro group. youtube.com

The bromoethenyl group's directing effect is less straightforward. Generally, alkyl and vinyl groups are ortho, para-directing. However, the interplay with the strongly deactivating nitro group is the dominant factor. Given that the nitro group is a potent meta-director, electrophilic substitution, if it occurs, would be expected to proceed at the positions meta to the nitro group. The bromoethenyl group is at the para position relative to the nitro group, so the incoming electrophile would be directed to the positions ortho to the bromoethenyl group and meta to the nitro group.

Table 1: Regiodirecting Effects of Substituents on "Benzene, 1-(2-bromoethenyl)-4-nitro-"

SubstituentElectronic EffectRing ActivityDirecting Effect
Nitro (-NO₂)Strong electron-withdrawingStrongly DeactivatingMeta
Bromoethenyl (-CH=CHBr)Weakly electron-withdrawingDeactivatingOrtho, Para (overridden by -NO₂)

Chemical Transformations Involving the Bromoethenyl Moiety

The bromoethenyl group provides a reactive site for a variety of chemical transformations, allowing for the further functionalization of the molecule.

While nucleophilic aromatic substitution on the ring is possible, particularly due to the activating effect of the para-nitro group, nucleophilic substitution at the vinylic carbon of the bromoethenyl group can also occur, though it is generally less facile than at an sp³-hybridized carbon. The reaction proceeds through an addition-elimination mechanism. The presence of the electron-withdrawing nitro group on the benzene ring can enhance the electrophilicity of the vinylic carbon, making it more susceptible to nucleophilic attack. stackexchange.com

The vinyl bromide functionality of "Benzene, 1-(2-bromoethenyl)-4-nitro-" is an excellent handle for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

The Heck reaction involves the palladium-catalyzed coupling of a vinyl halide with an alkene. wikipedia.org In the case of "Benzene, 1-(2-bromoethenyl)-4-nitro-", it could be reacted with various alkenes in the presence of a palladium catalyst and a base to form a substituted diene. The general mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) species, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. organic-chemistry.org

The Suzuki reaction is another palladium-catalyzed cross-coupling reaction that pairs an organohalide with an organoboron compound, typically a boronic acid. organic-chemistry.org "Benzene, 1-(2-bromoethenyl)-4-nitro-" can be coupled with a variety of aryl or vinyl boronic acids to generate more complex stilbene-like structures. The catalytic cycle for the Suzuki reaction involves oxidative addition of the vinyl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.gov The presence of a base is crucial for the transmetalation step. organic-chemistry.org

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemProduct Type
HeckAlkenePd(0) catalyst, BaseSubstituted Diene
SuzukiBoronic AcidPd(0) catalyst, BaseSubstituted Stilbene

The carbon-bromine bond in the bromoethenyl moiety can undergo homolytic cleavage under radical conditions, initiated by heat or light, or through the use of a radical initiator. libretexts.orglibretexts.org This generates a vinylic radical. Such radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including addition to double bonds or abstraction of atoms from other molecules. libretexts.org The stability of the resulting radical intermediate plays a key role in the feasibility of these reactions. stackexchange.com

Reactivity of the Nitro Group in Aromatic Systems

The reactivity of "Benzene, 1-(2-bromoethenyl)-4-nitro-" is significantly influenced by the presence of the nitro (-NO₂) group on the aromatic ring. This group's strong electron-withdrawing nature governs the molecule's behavior in various chemical transformations.

Dual Role as an Activating and Leaving Group in Substitution Processes

The nitro group plays a multifaceted role in substitution reactions, acting as both a deactivating group in certain contexts and an activating and leaving group in others.

As a Deactivating Group in Electrophilic Aromatic Substitution:

The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS) reactions. numberanalytics.comyoutube.com Its strong electron-withdrawing properties, through both inductive and resonance effects, reduce the electron density of the benzene ring. youtube.comquora.com This decrease in nucleophilicity makes the ring less reactive towards electrophiles compared to unsubstituted benzene. quora.com Consequently, harsher reaction conditions are typically required for electrophilic substitution to occur. The deactivation is most pronounced at the ortho and para positions relative to the nitro group.

As an Activating Group in Nucleophilic Aromatic Substitution:

Conversely, the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). numberanalytics.comstackexchange.com This activation occurs when the nitro group is positioned ortho or para to a leaving group (in this case, potentially the bromoethenyl group or another substituent). stackexchange.com By withdrawing electron density, the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. numberanalytics.comstackexchange.com This stabilization lowers the activation energy for the nucleophilic attack.

As a Leaving Group:

The nitro group itself can function as a leaving group in SNAr reactions, particularly when the aromatic ring is highly electron-deficient due to the presence of other activating groups. stackexchange.comnih.gov A strong nucleophile can displace the nitro group, which departs as the nitrite (B80452) ion (NO₂⁻). stackexchange.com This reactivity highlights the versatility of the nitro group in synthetic organic chemistry. nih.gov

Influence of the Nitro Group on Aromatic Substitution Reactions

Reaction TypeRole of Nitro GroupEffect on ReactivityMechanism
Electrophilic Aromatic Substitution (EAS)DeactivatingDecreases ring reactivityReduces electron density of the aromatic ring quora.com
Nucleophilic Aromatic Substitution (SNAr)ActivatingIncreases ring reactivityStabilizes the Meisenheimer complex intermediate numberanalytics.comstackexchange.com
Nucleophilic Aromatic Substitution (SNAr)Leaving GroupEnables substitution at its positionDisplaced by a strong nucleophile stackexchange.comnih.gov

Reductive Transformations of the Nitro Group

The nitro group in "Benzene, 1-(2-bromoethenyl)-4-nitro-" is readily susceptible to reduction, offering a pathway to a variety of other functional groups. The specific product obtained depends on the reducing agent and the reaction conditions. wikipedia.orgchempedia.info

Common reductive transformations include:

Reduction to Amines: This is one of the most common transformations. A variety of reagents can achieve this, including catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel) or the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl). numberanalytics.comwikipedia.org The resulting amino group is a versatile synthetic handle.

Reduction to Hydroxylamines: Under milder conditions, the nitro group can be partially reduced to a hydroxylamine. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride can be used for this purpose. wikipedia.org

Reduction to Azo and Azoxy Compounds: In alkaline or neutral media, bimolecular reduction products can be formed. For instance, treatment with reagents like sodium arsenite or glucose in alkaline solution can lead to the formation of azoxy compounds. Further reduction can yield azo compounds and eventually hydrazines. researchgate.net

Products of Nitro Group Reduction

Reducing Agent/ConditionsProduct Functional GroupIntermediate(s)
H₂, Pd/C or Fe/HClAmine (-NH₂)Nitroso, Hydroxylamine researchgate.net
Zn, NH₄ClHydroxylamine (-NHOH)Nitroso wikipedia.org
Na₃AsO₃ (alkaline)Azoxy (-N=N⁺(O⁻)-)Nitroso, Hydroxylamine researchgate.net
LiAlH₄ or Zn/NaOHAzo (-N=N-)Azoxy wikipedia.org

Stereochemical Control and Regioselectivity in Reactions

The substituents on the benzene ring—the nitro group and the 1-(2-bromoethenyl) group—exert significant control over the regioselectivity of further substitution reactions. wikipedia.org

Regioselectivity in Electrophilic Aromatic Substitution:

Regioselectivity refers to the preference for a reaction to occur at a particular position on a molecule. wikipedia.orgyoutube.com In electrophilic aromatic substitution on the ring of "Benzene, 1-(2-bromoethenyl)-4-nitro-", the directing effects of the existing substituents determine the position of the incoming electrophile.

Nitro Group (-NO₂): As a strong deactivating group, the nitro group is a meta-director. libretexts.orgquora.com It directs incoming electrophiles to the positions meta to itself (C-2 and C-6).

Given the substitution pattern, the nitro group at C-4 directs incoming electrophiles to C-2 and C-6. The 1-(2-bromoethenyl) group at C-1 directs to C-2 and C-6 (ortho) and C-4 (para). Since the para position (C-4) is already occupied by the nitro group, both substituents reinforce the direction of the incoming electrophile to the C-2 and C-6 positions. The strong deactivating nature of the nitro group, however, means that such electrophilic substitutions will be difficult to achieve.

Stereochemistry:

The primary stereochemical feature of "Benzene, 1-(2-bromoethenyl)-4-nitro-" is the potential for E/Z isomerism (geometric isomerism) at the carbon-carbon double bond of the ethenyl side chain. The spatial arrangement of the bromine atom and the benzene ring relative to the double bond can exist in two different forms:

(E)-isomer: The bromine atom and the benzene ring are on opposite sides of the double bond.

(Z)-isomer: The bromine atom and the benzene ring are on the same side of the double bond.

This stereochemistry can be crucial in reactions involving the side chain, as the accessibility of the double bond and the surrounding atoms will differ between the two isomers, potentially leading to different reaction rates or even different products in stereospecific reactions.

Spectroscopic Data for "Benzene, 1-(2-bromoethenyl)-4-nitro-" Currently Unavailable

The specific data required to populate the sections on Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy, and Mass Spectrometry for this exact molecule could not be located. This includes:

¹H NMR: Specific chemical shifts (δ), coupling constants (J), and multiplicity for the aromatic and vinyl protons.

¹³C NMR: Specific chemical shifts (δ) for the aromatic and vinyl carbons.

Infrared (IR) Spectroscopy: Characteristic absorption frequencies (ν) for key functional groups such as the C-NO₂, C=C (alkene), C-Br, and aromatic C-H bonds.

Electron Ionization Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) and the m/z values of significant fragment ions.

While data for structurally related compounds—such as 1-bromo-4-nitrobenzene (B128438) (lacking the bromoethenyl group) and Benzene, 1-(2-bromoethyl)-4-nitro- (containing a saturated ethyl linker instead of the ethenyl double bond)—are accessible, utilizing such information would be scientifically inaccurate and would not pertain to the specific molecular structure of "Benzene, 1-(2-bromoethenyl)-4-nitro-". The electronic effects of the nitro group and the stereochemistry of the bromoethenyl substituent would lead to unique spectroscopic signatures not present in these analogues.

Given the strict requirement to focus solely on "Benzene, 1-(2-bromoethenyl)-4-nitro-", the absence of specific, published research findings for this compound prevents the generation of the requested detailed article. Further empirical research would be necessary to characterize this compound and publish its spectroscopic data.

Advanced Spectroscopic and Structural Characterization Techniques

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS-ESI)

High-resolution mass spectrometry with electrospray ionization (HRMS-ESI) is a powerful technique for the accurate mass determination of molecules, which in turn allows for the confirmation of their elemental composition. For "Benzene, 1-(2-bromoethenyl)-4-nitro-," with the molecular formula C₈H₆BrNO₂, the theoretical monoisotopic mass is calculated to be 226.95819 Da.

While specific experimental HRMS-ESI data for this compound is not widely available in published literature, theoretical predictions for its mass-to-charge ratio (m/z) under various ionization conditions can be calculated. These predictions are invaluable for identifying the compound in complex mixtures and confirming its synthesis.

Table 1: Predicted m/z Values for Adducts of Benzene (B151609), 1-(2-bromoethenyl)-4-nitro- in HRMS (Data is predicted and not from experimental results)

Adduct IonPredicted m/z
[M+H]⁺227.96547
[M+Na]⁺249.94741
[M-H]⁻225.95091
[M+NH₄]⁺244.99201
[M+K]⁺265.92135

These predicted values serve as a reference for researchers conducting mass spectrometric analysis of this compound, allowing for the confident identification of the molecular ion and its common adducts.

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupled chromatographic and mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the separation, identification, and quantification of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a compound like "Benzene, 1-(2-bromoethenyl)-4-nitro-," GC-MS analysis would provide information on its retention time, which is characteristic under specific chromatographic conditions, and its electron ionization (EI) mass spectrum, which reveals its fragmentation pattern. While a specific experimental GC-MS study for this compound is not readily found in the literature, the analysis of similar nitroaromatic compounds suggests that characteristic fragments would be observed. These would likely include the molecular ion peak and fragments corresponding to the loss of the nitro group (NO₂), the bromine atom (Br), and cleavage of the ethenyl chain.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly suitable for the analysis of polar and thermally labile compounds. For "Benzene, 1-(2-bromoethenyl)-4-nitro-," LC-MS, especially when coupled with a high-resolution mass analyzer, would be a powerful tool for its detection and characterization in various matrices. The technique would allow for its separation from other components in a mixture, followed by accurate mass determination, as described in the HRMS-ESI section. The choice of mobile and stationary phases would be crucial for achieving good chromatographic resolution.

X-ray Diffraction for Solid-State Molecular Structure and Conformation

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, which together define the molecular conformation.

A search of the scientific literature and crystallographic databases did not yield any publicly available X-ray diffraction data for "Benzene, 1-(2-bromoethenyl)-4-nitro-." Therefore, a detailed analysis of its solid-state structure, including specific bond lengths, angles, and crystal packing information, cannot be provided at this time.

For comparative purposes, studies on structurally related compounds, such as other substituted bromonitrobenzenes, have been reported. For instance, the crystal structure of 1-bromo-4-methyl-2-nitrobenzene reveals details about the planarity of the benzene ring and the orientation of the nitro and bromo substituents. However, it is crucial to note that the presence of the bromoethenyl group in the target compound would significantly influence its molecular geometry and crystal packing, and therefore, direct comparisons should be made with caution.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. A DFT study of Benzene (B151609), 1-(2-bromoethenyl)-4-nitro- would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of electronic properties can be calculated.

Key electronic properties that would be investigated include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. For instance, studies on the related compound 1-Bromo-4-Nitrobenzene (B128438) have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to calculate these very properties. irjet.net Such calculations for Benzene, 1-(2-bromoethenyl)-4-nitro- would elucidate how the bromoethenyl group, in conjunction with the nitro group, modulates the electronic properties of the benzene ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This data is illustrative and not based on published results for the specific compound.)

PropertyCalculated ValueSignificance
HOMO Energy-7.5 eVRegion of electron donation
LUMO Energy-2.1 eVRegion of electron acceptance
HOMO-LUMO Gap5.4 eVIndicator of chemical reactivity
Dipole Moment3.5 DMeasure of molecular polarity

Quantum-Chemical Calculations of Reaction Pathways and Energetics

Quantum-chemical calculations are instrumental in mapping the reaction pathways and determining the energetics of chemical transformations. For Benzene, 1-(2-bromoethenyl)-4-nitro-, which can act as a Michael acceptor, these calculations could be used to study its reactivity with various nucleophiles. chemicalbook.com

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time at a given temperature. An MD simulation of Benzene, 1-(2-bromoethenyl)-4-nitro- would reveal its flexibility and the accessible range of conformations in different solvent environments.

A key aspect of this would be the conformational analysis, particularly focusing on the torsion angles between the benzene ring and the bromoethenyl and nitro substituents. Research on similar β-nitrostyrene derivatives has shown that these molecules tend to adopt a planar or quasi-planar geometry to maximize π-electron delocalization. uc.pt Computational studies would confirm if this planarity is maintained in Benzene, 1-(2-bromoethenyl)-4-nitro- and explore any deviations from this low-energy state. biosynth.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental data. For Benzene, 1-(2-bromoethenyl)-4-nitro-, DFT calculations can predict its vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Comparing the computed spectrum with an experimental one can aid in the assignment of vibrational modes to specific molecular motions. irjet.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These predicted shifts can help in assigning the signals in an experimental NMR spectrum to the correct atoms in the molecule, which is essential for structure verification.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data (Note: This data is illustrative and not based on published results for the specific compound.)

Spectroscopic DataPredicted ValueExperimental Value (Hypothetical)
¹H NMR (vinyl Hα, ppm)7.657.62
¹³C NMR (C-NO₂, ppm)148.2147.9
IR Stretch (C=C, cm⁻¹)16451640
IR Stretch (NO₂, symmetric, cm⁻¹)13481345

Molecular Docking Simulations for Interaction Mechanisms in Research Contexts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial in drug discovery and for understanding the biological activity of compounds.

While no specific molecular docking studies have been published for Benzene, 1-(2-bromoethenyl)-4-nitro-, its structural motifs are present in compounds that have been investigated for biological activity. A hypothetical docking study would involve placing the molecule into the binding site of a target protein. The simulation would then explore various binding poses, scoring them based on factors like intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). The results would provide a plausible binding mode and an estimate of the binding affinity, offering insights into the compound's potential mechanism of action at a molecular level. Such studies are common for other brominated and nitro-containing aromatic compounds. oap-lifescience.orgopenaccesspub.org

Role As a Key Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Construction of Complex Organic Architectures

The strategic placement of reactive functional groups in Benzene (B151609), 1-(2-bromoethenyl)-4-nitro- makes it an exceptional starting material for the synthesis of complex carbocyclic and heterocyclic frameworks. Its utility is particularly evident in cycloaddition reactions and tandem reaction sequences that allow for the rapid assembly of polycyclic systems.

The class of β-bromo-β-nitrostyrenes, to which this compound belongs, are known to participate in various cycloaddition reactions. These reactions, including [4+2] and [3+2] cycloadditions, provide efficient pathways to six- and five-membered ring systems, respectively. The electron-deficient nature of the double bond, enhanced by the nitro group, makes it a potent dienophile and dipolarophile for reactions with a wide range of dienes and dipoles. This reactivity has been harnessed to construct intricate molecular scaffolds that are precursors to biologically active molecules and advanced materials.

Tandem reactions initiated by Michael addition to the activated double bond are another powerful strategy for building molecular complexity. The initial conjugate addition of a nucleophile can be followed by an intramolecular cyclization, often leading to the formation of multiple rings in a single synthetic operation. For instance, the reaction of nitroalkenes with 1,3-dicarbonyl compounds can lead to polysubstituted dihydrofurans through a tandem Michael addition-cyclization sequence. nih.gov While specific examples detailing the use of Benzene, 1-(2-bromoethenyl)-4-nitro- in the total synthesis of complex natural products are not extensively documented in readily available literature, its potential as a starting material for such endeavors is clear based on the reactivity of analogous nitroalkenes. researchgate.net

Derivatization and Functionalization Strategies

The presence of three distinct reactive sites—the vinyl bromide, the nitro group, and the aromatic ring—allows for a wide range of derivatization and functionalization strategies to be employed on Benzene, 1-(2-bromoethenyl)-4-nitro-. This versatility enables chemists to tailor the molecule's structure and properties for specific applications.

The vinyl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Stille couplings, allow for the introduction of a vast array of substituents at the vinylic position. For example, the Suzuki-Miyaura coupling reaction of 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid demonstrates the feasibility of such transformations on a similar structural framework. acs.org A novel reactivity pattern for vinyl bromides has been demonstrated through a palladium-catalyzed C-N coupling followed by a Michael addition, resulting in a cine-substitution product. organic-chemistry.org This highlights the potential for non-traditional functionalization of the bromoethenyl group. Furthermore, a palladium-catalyzed tandem cross-coupling/π-allylation sequence with nitromethane (B149229) has been shown to achieve a two-carbon homologation of vinyl bromides, yielding nitroethylated products which are precursors to various functional groups. nih.gov

The nitro group is another key site for functionalization. It can be reduced to a variety of other nitrogen-containing functional groups, most notably an amine. The resulting aniline (B41778) derivative opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic rings through intramolecular cyclization. The reduction of nitroarenes is a well-established transformation that can be achieved using various reagents, such as metals in acidic media (e.g., Sn, Fe) or catalytic hydrogenation. mdpi.com The selective reduction of the nitro group in the presence of the vinyl bromide would provide a valuable intermediate for further elaboration.

The aromatic ring itself can also be functionalized, although the strongly deactivating nature of the nitro group directs electrophilic aromatic substitution to the meta position.

Enabling Novel Synthetic Routes and Methodologies

The unique reactivity of Benzene, 1-(2-bromoethenyl)-4-nitro- and related β-bromo-β-nitrostyrenes has been instrumental in the development of novel synthetic routes and methodologies, particularly for the synthesis of heterocyclic compounds. The ability of both the bromo and nitro groups to act as leaving groups in cascade reactions allows for the construction of highly substituted aromatic and heteroaromatic systems.

The utility of nitroalkenes in multicomponent reactions (MCRs) is an area of growing interest. MCRs allow for the formation of complex molecules from three or more starting materials in a single pot, offering significant advantages in terms of efficiency and atom economy. nih.gov The electrophilic nature of Benzene, 1-(2-bromoethenyl)-4-nitro- makes it an ideal candidate for participation in such reactions, potentially leading to the rapid generation of libraries of complex, drug-like molecules.

Furthermore, the development of tandem or domino reactions involving this scaffold has led to new and efficient ways to construct polycyclic systems. For example, Michael addition-initiated carbocyclization sequences with nitroolefins provide stereoselective routes to functionalized carbocyclic and heterocyclic systems. researchgate.net Annulation strategies, such as the DBU-catalyzed formal [4+1] annulation of 2-(2-nitrovinyl)phenols with α-bromoacetophenones to form dihydrobenzofurans, showcase how the reactivity of the nitrovinyl moiety can be harnessed to develop new ring-forming methodologies. rsc.org While these examples may not use Benzene, 1-(2-bromoethenyl)-4-nitro- as the specific substrate, they establish a clear precedent for its potential in pioneering novel synthetic transformations. The interplay between the vinyl bromide and the nitro group offers opportunities for sequential and cascade reactions that can lead to the discovery of new and powerful synthetic methods.

Analytical Methodologies for Research and Purity Assessment

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and purification of "Benzene, 1-(2-bromoethenyl)-4-nitro-". The choice of technique and detector is dictated by the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography (GC) with Various Detectors (FID, PID, NPD)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like "Benzene, 1-(2-bromoethenyl)-4-nitro-". The selection of the detector is critical for achieving the desired selectivity and sensitivity.

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and is known for its robustness and wide linear range. While it provides excellent sensitivity for hydrocarbons, its response to substituted aromatics like "Benzene, 1-(2-bromoethenyl)-4-nitro-" is also effective. For quantitative analysis, calibration with a certified reference standard is essential. The analysis of styrene (B11656) and its derivatives by GC-FID has been well-established, providing a basis for method development for the target compound. uw.edu.plscience.govmdpi.com

Photoionization Detector (PID): PID is a selective detector that is particularly sensitive to aromatic compounds and other molecules with double bonds that can be ionized by UV light. chromatographytoday.com Given the presence of the aromatic ring and the ethenyl group in "Benzene, 1-(2-bromoethenyl)-4-nitro-", PID can offer enhanced sensitivity and selectivity compared to FID, especially in complex matrices where hydrocarbon interference is a concern. scilit.com

Nitrogen-Phosphorus Detector (NPD): NPD is a highly selective detector for compounds containing nitrogen and phosphorus. scioninstruments.comresearchgate.net The presence of the nitro group in "Benzene, 1-(2-bromoethenyl)-4-nitro-" makes NPD an ideal choice for selective and sensitive detection. This is particularly advantageous when analyzing environmental or biological samples where nitrogen-containing interferences are minimal. scioninstruments.comosti.govnih.gov EPA Method 8091 provides standardized GC-NPD conditions for the analysis of nitroaromatics, which can be adapted for this specific compound. epa.gov

ParameterGC-FIDGC-PIDGC-NPD
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentCP-Sil 8 CB (50 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 250 °C250 °C250 °C
Detector Temp. 300 °C270 °C300 °C
Carrier Gas Helium or HydrogenHelium or NitrogenHelium
Oven Program Initial 80°C (1 min), ramp at 10°C/min to 280°C (hold 5 min)Initial 70°C (2 min), ramp at 15°C/min to 250°C (hold 3 min)Initial 80°C (1 min), ramp at 20°C/min to 220°C, then 4°C/min to 270°C (hold 10 min)
Selectivity Universal for organic compoundsAromatic and unsaturated compoundsNitrogen and Phosphorus compounds
Sensitivity ng-pg rangepg-fg rangepg-fg range
Note: The parameters in this table are suggested starting points based on the analysis of similar compounds and may require optimization for "Benzene, 1-(2-bromoethenyl)-4-nitro-".

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique suitable for the analysis of a wide range of organic compounds, including those that are not sufficiently volatile for GC. news-medical.net For "Benzene, 1-(2-bromoethenyl)-4-nitro-", reversed-phase HPLC with UV detection is the most common approach.

Reversed-Phase HPLC: In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.comsielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The high degree of conjugation in "Benzene, 1-(2-bromoethenyl)-4-nitro-" allows for strong retention on reversed-phase columns. The mobile phase composition can be optimized to achieve the desired retention time and resolution from potential impurities. nih.govresearchgate.net

UV Detection: The extensive conjugated system in "Benzene, 1-(2-bromoethenyl)-4-nitro-", encompassing the benzene (B151609) ring, the ethenyl bridge, and the nitro group, results in strong absorption in the UV-visible region. libretexts.orglibretexts.org This makes UV detection a highly sensitive and selective method for this compound. The maximum absorption wavelength (λmax) is expected to be in the range of 250-350 nm, providing a region with minimal interference from many common solvents and matrix components. uni-muenchen.depan.olsztyn.pl

ParameterHPLC-UV
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v), isocratic or gradient
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temp. Ambient or controlled (e.g., 30 °C)
Detection UV at λmax (estimated around 280-320 nm)
Note: The parameters in this table are suggested starting points based on the analysis of similar compounds and may require optimization for "Benzene, 1-(2-bromoethenyl)-4-nitro-".

Spectrometric Detection Methods for Quantitative and Qualitative Analysis

Spectrometric techniques are indispensable for the structural elucidation and confirmation of "Benzene, 1-(2-bromoethenyl)-4-nitro-".

Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. nih.govresearchgate.net The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 in approximately a 1:1 ratio). libretexts.org Common fragmentation pathways for aromatic nitro compounds involve the loss of NO2 (m/z 46) and NO (m/z 30). miamioh.eduresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: As mentioned, the conjugated system of "Benzene, 1-(2-bromoethenyl)-4-nitro-" leads to strong UV absorption. pearson.comresearchgate.net The λmax and molar absorptivity (ε) can be determined using a UV-Vis spectrophotometer and are characteristic physical constants that can aid in identification and quantification. The position of the λmax is influenced by the extent of conjugation and the presence of substituents. libretexts.orglibretexts.org

TechniqueExpected Observations for Benzene, 1-(2-bromoethenyl)-4-nitro-
GC-MS (EI) Molecular Ion (M+): Isotopic cluster around m/z 227 and 229 (due to 79Br and 81Br). Key Fragments: Loss of Br (M-79/81), loss of NO2 (M-46), loss of C2H2Br, and fragments corresponding to the nitrophenyl cation.
UV-Vis λmax: Expected in the 280-320 nm range due to the extended π-conjugation. Molar Absorptivity (ε): Expected to be high (>10,000 L·mol⁻¹·cm⁻¹) indicating a strong chromophore.
Note: The mass spectral fragmentation and UV absorption data are predicted based on the analysis of structurally related compounds.

Sample Preparation and Pre-concentration Techniques for Trace Analysis

For the analysis of "Benzene, 1-(2-bromoethenyl)-4-nitro-" at trace levels in complex matrices such as environmental or biological samples, effective sample preparation is paramount.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and pre-concentration of organic analytes from aqueous samples. nih.govresearchgate.netyoutube.com For a semi-volatile compound like "Benzene, 1-(2-bromoethenyl)-4-nitro-", reversed-phase sorbents such as C18 or polymeric sorbents are suitable. thermofisher.com The analyte is adsorbed onto the solid phase from the sample matrix and then eluted with a small volume of an organic solvent, leading to significant concentration.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample. nih.govnih.gov The analytes partition into the fiber coating and are then thermally desorbed into the GC injector. This method is particularly useful for trace analysis in water and air samples.

Purge and Trap/Thermal Desorption: For the analysis of volatile and semi-volatile organic compounds in air or water, purge and trap or thermal desorption techniques can be employed. researchgate.netmdpi.comrestek.com In these methods, the analytes are purged from the sample matrix with an inert gas and trapped on a sorbent material. The trap is then heated to desorb the analytes into the GC system.

TechniqueApplicationSorbent MaterialElution/Desorption
Solid-Phase Extraction (SPE) Water samplesC18, Styrene-DivinylbenzeneAcetonitrile, Methanol
Solid-Phase Microextraction (SPME) Water and air samplesPolydimethylsiloxane (PDMS), PolyacrylateThermal desorption in GC injector
Thermal Desorption Air samplesTenax®, Carbon molecular sievesHeating the sorbent tube
Note: The selection of the appropriate sample preparation technique and sorbent material depends on the specific sample matrix and the target analyte concentration.

Q & A

Q. What are the optimal synthetic routes for preparing Benzene, 1-(2-bromoethenyl)-4-nitro-?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A two-step approach is recommended:

Nitration : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts like meta isomers .

Bromoethenyl Introduction : Employ a Heck coupling or halogenation-elimination strategy. For example, react 4-nitrobenzaldehyde with vinyl bromide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) to install the bromoethenyl group .
Critical Note : Monitor reaction progress via TLC or GC-MS to optimize yields (typically 60–75% after purification via column chromatography).

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., deshielding of aromatic protons adjacent to nitro and bromoethenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 242) .
  • UV-Vis Spectroscopy : Compare absorbance maxima (e.g., ~300 nm for nitroaromatics) with reference data .
  • Melting Point Analysis : Sharp melting points (e.g., 105–108°C) indicate purity .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Reactivity : The nitro group increases oxidative sensitivity, while the bromoethenyl moiety may undergo elimination under basic conditions. Avoid contact with amines, strong bases, or oxidizers .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., competing substitution vs. elimination pathways)?

  • Methodological Answer : Contradictions often arise from varying reaction conditions:
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while non-polar solvents (e.g., toluene) promote elimination.
  • Temperature Control : Lower temperatures (≤50°C) suppress elimination; higher temperatures (>80°C) drive dehydrohalogenation .
  • Catalyst Optimization : Use Pd-catalyzed cross-coupling with ligands (e.g., PPh₃) to enhance regioselectivity .
    Validation : Conduct kinetic studies and DFT calculations to map energy barriers for competing pathways .

Q. What strategies improve the compound’s stability in biological assays?

  • Methodological Answer :
  • pH Buffering : Maintain neutral pH (6.5–7.5) to prevent hydrolysis of the bromoethenyl group .
  • Light Protection : Store solutions in amber vials to avoid nitro group photodegradation .
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without destabilizing the compound .

Q. How can computational modeling predict reactivity or toxicity of this compound?

  • Methodological Answer :
  • Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites .
  • Toxicity Profiling : Apply QSAR models (e.g., EPA’s TEST software) to estimate mutagenicity or environmental persistence .
  • Docking Studies : Simulate interactions with biological targets (e.g., nitroreductases) to guide drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.